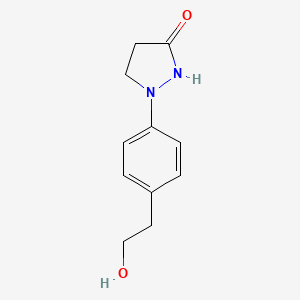
3-(Hydroxymethyl)piperidine-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)piperidine-1-ethanol is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)piperidine-1-ethanol typically involves the functionalization of piperidine derivatives. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods provide efficient and high-yielding routes to produce piperidine derivatives.
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions and microwave irradiation techniques. These methods allow for the large-scale synthesis of piperidine derivatives with high efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethyl)piperidine-1-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield piperidinones, while reduction reactions can produce various substituted piperidines .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)piperidine-1-ethanol has numerous applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in the study of enzyme interactions and metabolic pathways. In medicine, piperidine derivatives are explored for their potential therapeutic effects, including anticancer and antiviral activities .
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)piperidine-1-ethanol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its antioxidant, anti-inflammatory, and bioavailability-enhancing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(Hydroxymethyl)piperidine-1-ethanol include other piperidine derivatives such as piperidine, pyridine, and piperazine. These compounds share the piperidine core structure but differ in their functional groups and properties .
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and ethanol groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
94231-64-8 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c10-5-4-9-3-1-2-8(6-9)7-11/h8,10-11H,1-7H2 |
InChI-Schlüssel |
VFSVQEBUBVGABB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


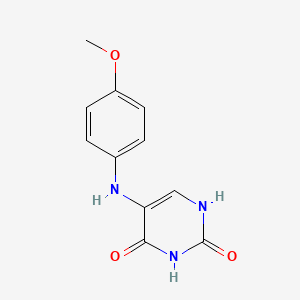

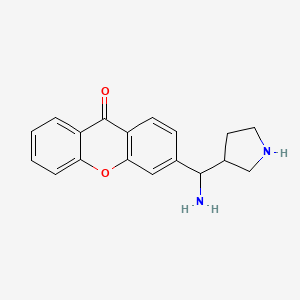
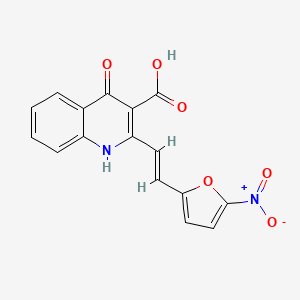
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
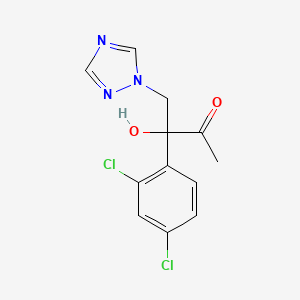
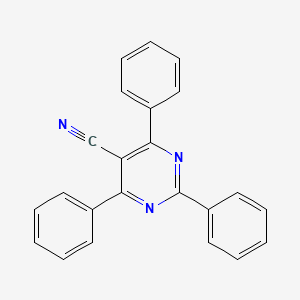

![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)

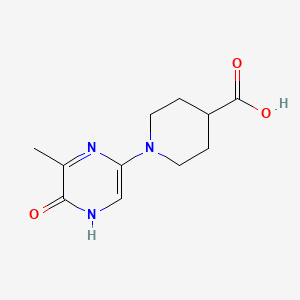
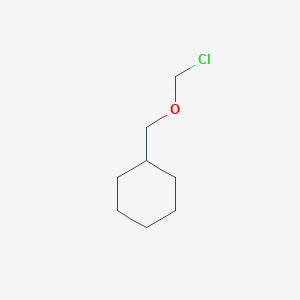
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
